Octyl 3-(2-methoxyphenyl)prop-2-enoate

Catalog No.
S14873928
CAS No.
117172-48-2
M.F
C18H26O3
M. Wt
290.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octyl 3-(2-methoxyphenyl)prop-2-enoate

CAS Number

117172-48-2

Product Name

Octyl 3-(2-methoxyphenyl)prop-2-enoate

IUPAC Name

octyl 3-(2-methoxyphenyl)prop-2-enoate

Molecular Formula

C18H26O3

Molecular Weight

290.4 g/mol

InChI

InChI=1S/C18H26O3/c1-3-4-5-6-7-10-15-21-18(19)14-13-16-11-8-9-12-17(16)20-2/h8-9,11-14H,3-7,10,15H2,1-2H3

InChI Key

IISAXLAWYUMIMM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C=CC1=CC=CC=C1OC

Octyl 3-(2-methoxyphenyl)prop-2-enoate, commonly known as octyl methoxycinnamate or octinoxate, is an organic compound primarily used in sunscreens and cosmetic products for its ability to absorb ultraviolet (UV) radiation. It is an ester derived from methoxycinnamic acid and 2-ethylhexanol, characterized by its liquid form that is insoluble in water. The compound plays a crucial role in protecting the skin from UV-B rays, thereby preventing sunburn and other skin damage associated with sun exposure .

, particularly photochemical transformations when exposed to sunlight. The compound can isomerize from its E-form to a Z-form upon UV exposure, which affects its efficacy as a UV filter. Additionally, in the presence of chlorine, such as in swimming pools, it can produce chlorinated intermediates that exhibit weak mutagenic properties in laboratory studies .

The general reaction for the formation of octyl methoxycinnamate can be represented as follows:

Methoxycinnamic Acid+2 EthylhexanolOctyl Methoxycinnamate+Water\text{Methoxycinnamic Acid}+\text{2 Ethylhexanol}\rightarrow \text{Octyl Methoxycinnamate}+\text{Water}

Research indicates that octyl methoxycinnamate possesses estrogenic activity, which raises concerns regarding its potential endocrine-disrupting effects. Studies have shown that it may increase cell proliferation in estrogen-responsive cells, suggesting a possible link to breast cancer risk due to lifetime estrogen exposure . Furthermore, a study from Masaryk University highlighted its genotoxic potential, indicating that it could damage human DNA under certain conditions when exposed to sunlight .

The synthesis of octyl methoxycinnamate can be achieved through several methods, with olefin metathesis being a prominent technique. One efficient pathway involves the cross metathesis of trans-anethole with 2-ethylhexyl acrylate using a high-efficiency nitro-Grela catalyst, yielding octyl methoxycinnamate with an impressive efficiency of approximately 86% . This method highlights the versatility and effectiveness of modern synthetic strategies in producing this compound.

Octyl methoxycinnamate is extensively used in personal care products, particularly sunscreens, where it serves as a UV filter to protect the skin from harmful radiation. Beyond sunscreens, it is also incorporated into lip balms, hair care products, and other cosmetics to enhance their stability against UV degradation. Its ability to absorb UV-B rays makes it a vital ingredient for preventing skin damage and maintaining product integrity under sunlight exposure .

Interaction studies have demonstrated that octyl methoxycinnamate can form reactive intermediates when chlorinated in aqueous solutions. These intermediates have shown weak mutagenic effects on bacterial strains such as Salmonella typhimurium TA 100. The extent of these reactions is influenced by factors such as pH and chlorine concentration . Additionally, the compound's light sensitivity leads to reduced UV absorption efficiency upon prolonged exposure to sunlight .

Several compounds share structural similarities with octyl methoxycinnamate and are used for similar purposes in cosmetics and sunscreens. Here are some notable examples:

Compound NameStructure/DescriptionUnique Features
2-Ethylhexyl 4-methoxycinnamateAn ester similar to octyl methoxycinnamatePrimarily absorbs UV-B rays; widely used in sunscreens
CinoxateA cinnamic acid derivative used as a UV filterEffective against UV-B; less commonly used than octinoxate
AvobenzoneA broad-spectrum sunscreen agentAbsorbs both UVA and UVB rays; more stable than octinoxate
AmiloxateAnother sunscreen agent related to cinnamic acidProvides UV protection; less studied than octinoxate

Octyl methoxycinnamate stands out due to its specific application profile in cosmetic formulations and its notable interactions under environmental conditions.

XLogP3

5.6

Hydrogen Bond Acceptor Count

3

Exact Mass

290.18819469 g/mol

Monoisotopic Mass

290.18819469 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-10

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